Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methylpyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-10-8(7-12-9)4-5-13(10)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZGBENZRUDFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CN(C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521941 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88129-33-3 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions suggests that scalable methods involving continuous flow reactors and efficient catalytic systems could be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. The compound binds to the active site of FGFRs, blocking their signaling pathways and thereby inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, and ring fusion. Key differences in reactivity, spectroscopic properties, and applications are highlighted.
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Structural Difference : The pyrrole ring is fused at the [3,2-b] position instead of [3,2-c], altering the electronic distribution.
- Applications : Similar utility in drug discovery but with distinct regioselectivity in functionalization .
- Similarity Score : 0.85 (based on structural alignment) .
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)
- Structural Difference : A bromine atom at the 6-position and an ester at the 3-position.
- Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the non-halogenated target compound.
- Molecular Weight : 285.13 g/mol (vs. 204.23 for the target), impacting solubility and pharmacokinetics .
- Applications : Used in synthesizing kinase inhibitors via halogen-directed modifications .
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1951441-84-1)
- Structural Difference : Chlorine at the 6-position and ester at the 3-position.
- Reactivity : Chlorine offers milder reactivity than bromine, suitable for stepwise functionalization.
- Solubility : Lower lipophilicity (logP ≈ 1.2) compared to the brominated analog (logP ≈ 2.1) .
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structural Complexity : Additional ethyl and hydroxy groups increase steric bulk.
- Reactivity : The hydroxy group allows for hydrogen bonding, enhancing solubility in polar solvents.
- Molecular Weight : 327.17 g/mol , significantly higher than the target compound .
Spectroscopic Data
Biological Activity
Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound derivatives. A notable study evaluated various derivatives for their ability to inhibit cancer cell proliferation. For instance, a compound identified as 10t demonstrated significant antitumor activity against several cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM. The mechanism involved the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics at low concentrations (0.12 μM) .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or modulate cellular signaling pathways involved in growth and apoptosis .
Structure-Activity Relationship (SAR)
Research has indicated that the presence of certain functional groups significantly influences the antiproliferative activity of pyridine derivatives. The incorporation of hydroxyl (-OH) groups has been shown to enhance biological activity, particularly against cell lines such as HeLa and MCF-7 . The following table summarizes the IC50 values of selected derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.21 |
| 10t | MCF-7 | 0.15 |
| Other | HCT116 p53+/+ | 4.43 |
| Other | HCT116 p53−/− | 32.50 |
Study on Colchicine-Binding Site Inhibitors
In a study focusing on colchicine-binding site inhibitors within the pyrrolopyridine class, several derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications in the structure led to varying degrees of potency against cancer cell lines, emphasizing the importance of structural diversity in enhancing therapeutic efficacy .
Evaluation of Antiproliferative Activity
A comprehensive evaluation was conducted on a series of pyridine-derived compounds, revealing that those with multiple hydroxyl groups exhibited significantly lower IC50 values compared to their counterparts lacking such substituents. This finding underscores the critical role that functional group positioning plays in determining biological activity .
Q & A
Q. What are the key synthetic routes for Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1 : Iodination of a pyrrolo[3,2-c]pyridine precursor using iodine and oxidizing agents (e.g., Oxone) to introduce halogens at the 3-position .
- Step 2 : Esterification via nucleophilic acyl substitution, where a methyl or ethyl group is introduced at the carboxylate position using alcohols (e.g., ethanol) under acidic conditions .
- Critical Factors : Temperature (60–80°C for iodination), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling). Yields range from 40–70%, with purity >95% achievable via column chromatography .
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher yields at 80°C |
| Solvent | DMF/THF | DMF improves solubility |
| Catalyst | Pd(PPh₃)₄ | Reduces by-products |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm methyl (δ 2.2–2.5 ppm) and ethyl ester (δ 1.3–4.3 ppm) groups .
- Mass Spectrometry : Molecular ion peak at m/z 204.23 (C₁₁H₁₂N₂O₂) .
- X-ray Crystallography : Resolve fused pyrrole-pyridine ring system and substituent positions .
Advanced Research Questions
Q. How do structural modifications to the pyrrolo-pyridine core influence biological activity?
Methodological Answer:
- Substitution Patterns :
-
3-Iodo derivatives (e.g., Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate) enable Suzuki couplings for biaryl analogs, enhancing kinase inhibition .
-
Ethyl vs. Methyl Esters : Ethyl esters improve solubility (logP ~1.8) compared to methyl esters (logP ~1.2), critical for bioavailability .
- Biological Impact :
-
[3,2-b] analogs show FGFR1 inhibition (IC₅₀ = 7 nM), while [3,2-c] derivatives may target JAK3 or COX/FAAH pathways due to steric differences .
Table 2 : Activity Comparison of Pyrrolo-Pyridine Derivatives
Compound Target IC₅₀ (nM) Ethyl 1-methyl-[3,2-b]-6-carboxylate FGFR1 7 Methyl 3-iodo-[3,2-c]-6-carboxylate JAK3 25 Ethyl 6-bromo-[2,3-b]-3-carboxylate COX-2 50
Q. What strategies resolve contradictions in reported biological data for pyrrolo-pyridine analogs?
Methodological Answer:
- Structural Validation : Confirm regiochemistry (e.g., [3,2-c] vs. [3,2-b]) via X-ray or 2D-NMR to rule out positional isomerism .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for FGFR) and controls (e.g., PD173074 for FGFR benchmarks) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to FGFR vs. JAK3, explaining selectivity discrepancies .
Q. How can synthetic routes be optimized for scalable production while minimizing impurities?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve yield (by 15–20%) for iodination steps .
- By-Product Mitigation :
Q. What methodologies elucidate the compound’s mechanism of action in cancer therapy?
Methodological Answer:
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) identify FGFR, JAK, or EGFR inhibition .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in HCT116 or MCF-7 lines post-treatment .
- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation, guiding prodrug design .
Key Considerations for Researchers
- Structural Nuances : [3,2-c] derivatives may exhibit divergent targets compared to [3,2-b] analogs; validate via comparative assays.
- Method Transparency : Report reaction conditions (solvent, catalyst, temperature) to enable reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
